5-Bromo-2-(dibenzylamino)pyridine
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Overview
Description
5-Bromo-2-(dibenzylamino)pyridine is an organic compound with the molecular formula C19H17BrN2. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and a dibenzylamino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dibenzylamino)pyridine typically involves the bromination of 2-(dibenzylamino)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(dibenzylamino)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Organic Solvents: Such as carbon tetrachloride, chloroform, and toluene.
Major Products
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-Bromo-2-(dibenzylamino)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Explored for its potential in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dibenzylamino)pyridine in chemical reactions involves the activation of the bromine atom, making it a good leaving group in substitution and coupling reactions. The dibenzylamino group can also participate in stabilizing intermediates during these reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Another brominated pyridine derivative used in organic synthesis.
5-Bromo-2-(bis(4-methoxybenzyl)amino)pyridine: Similar structure with different substituents on the amino group.
Uniqueness
Its structure allows for versatile modifications and applications in various fields of research .
Properties
Molecular Formula |
C19H17BrN2 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
N,N-dibenzyl-5-bromopyridin-2-amine |
InChI |
InChI=1S/C19H17BrN2/c20-18-11-12-19(21-13-18)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
UUZMHDDSEJRBJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(C=C3)Br |
Origin of Product |
United States |
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